5-Norbornene-2-methylamine

Description

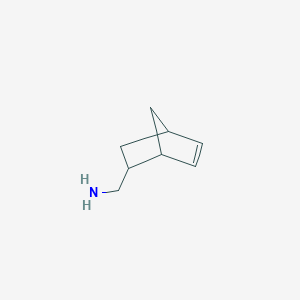

Structure

3D Structure

Properties

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBALIGLOMYEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289472 | |

| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-10-3 | |

| Record name | 5-Norbornene-2-methylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-2-methylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Norbornene-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Norbornene-2-methylamine

An In-Depth Technical Guide to the Synthesis of 5-Norbornene-2-methylamine

Foreword: A Strategic Overview

5-Norbornene-2-methylamine is a valuable bicyclic primary amine, serving as a critical monomer in Ring-Opening Metathesis Polymerization (ROMP) and as a versatile building block in the development of novel pharmaceuticals and functional materials.[1][2] Its synthesis is not a trivial matter, hinging on a foundational understanding of pericyclic reactions and subsequent functional group transformations. This guide eschews a simple recitation of steps; instead, it provides a causal, field-proven narrative on the strategic synthesis of this compound, intended for researchers and development professionals who require both procedural accuracy and a deep understanding of the underlying chemical principles. The core strategy involves a two-stage approach: first, the construction of the norbornene skeleton via a Diels-Alder reaction, followed by the installation of the methylamine group. We will explore the two most prevalent and reliable pathways originating from distinct precursors: 5-norbornene-2-carboxaldehyde and 5-norbornene-2-carbonitrile.

Part 1: The Diels-Alder Cycloaddition - Forging the Bicyclic Core

The synthesis of any 2-substituted norbornene derivative begins with the powerful and elegant Diels-Alder reaction, a [4π + 2π] cycloaddition. In this case, freshly cracked cyclopentadiene serves as the diene. Cyclopentadiene is exceptionally reactive in this role due to its conformational pre-organization, which minimizes the entropic penalty of achieving the required s-cis conformation.[3] The choice of dienophile—acrolein or acrylonitrile—determines the subsequent synthetic pathway.

Stereochemical Considerations: The Endo Rule and Its Implications

A hallmark of the Diels-Alder reaction is its stereoselectivity, typically favoring the formation of the endo isomer as the kinetic product.[4] This preference is attributed to stabilizing secondary orbital interactions between the π-system of the developing dienophile substituent and the diene in the transition state.[5] While the endo product forms faster, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[4][5] The endo:exo ratio is a critical parameter, as the reactivity of the isomers can differ in subsequent steps and in the final application (e.g., polymerization).[5][6]

Diagram 1: Overall Synthetic Strategy

A flowchart illustrating the two primary pathways to the target compound.

Caption: High-level overview of the two-stage synthetic approach.

Part 2: Synthetic Pathway I - Reductive Amination from an Aldehyde Precursor

This pathway is arguably the more direct route, leveraging the well-established reactivity of aldehydes. It begins with the synthesis of 5-norbornene-2-carboxaldehyde.

Step 1.1: Synthesis of 5-Norbornene-2-carboxaldehyde

The reaction between cyclopentadiene and acrolein proceeds readily, often without the need for a catalyst, to form 5-norbornene-2-carboxaldehyde.[7][8] The reaction is highly exothermic and must be controlled to prevent polymerization of the reactants.

| Parameter | Value/Condition | Rationale & In-Field Insight |

| Reactants | Cyclopentadiene, Acrolein | Cyclopentadiene must be freshly prepared by "cracking" dicyclopentadiene. Acrolein is highly toxic and a lachrymator; handle only in a well-ventilated fume hood. |

| Stoichiometry | ~1.1 : 1 (Diene:Dienophile) | A slight excess of the more volatile cyclopentadiene is often used to ensure complete consumption of the dienophile. |

| Temperature | 0 °C to Room Temperature | Initial mixing is performed at low temperatures to control the exotherm. The reaction is often allowed to warm to room temperature to ensure completion. |

| Solvent | Often run neat or in a non-polar solvent like hexane or toluene. | Running the reaction neat is common for efficiency, but a solvent can aid in temperature control for larger-scale reactions. |

| Typical Yield | >80% | High yields are typical for this robust reaction. The product is a mixture of endo and exo isomers.[9] |

Step 1.2: Reductive Amination to 5-Norbornene-2-methylamine

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. The process involves the initial formation of an imine (or enamine) intermediate by reacting the aldehyde with methylamine, followed by in-situ reduction.

Diagram 2: Workflow for Pathway I (Reductive Amination)

A detailed workflow for the synthesis via the aldehyde intermediate.

Caption: Step-by-step workflow for the reductive amination pathway.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-norbornene-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Cool the solution to 0 °C in an ice bath.

-

Imine Formation: Add a solution of methylamine (1.5-2.0 eq, typically as a 40% solution in water or 2M in THF) dropwise to the cooled aldehyde solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, carefully monitoring for gas evolution. Causality Note: NaBH₄ is a mild reducing agent, chosen for its selectivity for the imine over other potential functional groups and its compatibility with protic solvents.

-

Quenching & Workup: After stirring for 2-4 hours at room temperature, slowly quench the reaction by adding water, followed by a dilute acid (e.g., 1M HCl) to neutralize excess reducing agent and hydrolyze borate salts.

-

Extraction & Purification: Make the aqueous layer basic (pH > 10) with NaOH. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by vacuum distillation.

Part 3: Synthetic Pathway II - Reduction of a Nitrile Precursor

This alternative pathway proceeds via a nitrile intermediate, 5-norbornene-2-carbonitrile. The key step is the robust reduction of the nitrile group to a primary amine.

Step 2.1: Synthesis of 5-Norbornene-2-carbonitrile

This precursor is synthesized via a Diels-Alder reaction between cyclopentadiene and acrylonitrile. This reaction is also highly efficient but requires careful temperature control.

| Parameter | Value/Condition | Rationale & In-Field Insight |

| Reactants | Cyclopentadiene, Acrylonitrile | Acrylonitrile is a carcinogen and toxic; extreme caution is required. |

| Temperature | 25-40 °C | The reaction is often initiated at room temperature and may require gentle heating or cooling to maintain a steady rate. |

| Catalysis | Often Lewis-acid catalyzed (e.g., AlCl₃, ZnCl₂) | A Lewis acid catalyst can enhance the reaction rate and improve the endo selectivity.[10] |

| Typical Yield | >90% | This cycloaddition is known for its high conversion and yields. |

Step 2.2: Reduction of 5-Norbornene-2-carbonitrile

The conversion of the nitrile to the primary amine requires a strong reducing agent. Lithium aluminum hydride (LAH) is the classic choice, offering high yields. Catalytic hydrogenation provides a safer, albeit sometimes slower, alternative.

| Parameter | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation |

| Reagent | LiAlH₄ | H₂ gas with a metal catalyst (e.g., Raney Ni, Pd/C, Rh/Al₂O₃) |

| Solvent | Anhydrous diethyl ether or THF | Ethanol, Methanol, or Ethyl Acetate |

| Conditions | 0 °C to reflux | 2-10 bar H₂, Room temp. to 50 °C |

| Advantages | High reactivity, fast, high yield | Safer (no pyrophoric reagents), scalable, environmentally greener |

| Disadvantages | Highly pyrophoric, reacts violently with water, requires strict anhydrous conditions and a specific workup procedure.[11][12] | May require specialized high-pressure equipment, catalyst can be expensive, may sometimes reduce the C=C double bond.[13][14] |

Diagram 3: Workflow for Pathway II (Nitrile Reduction)

A detailed workflow for the synthesis via the nitrile intermediate.

Caption: Comparison of workflows for nitrile reduction via LAH vs. Catalytic Hydrogenation.

Experimental Protocol: LAH Reduction of Nitrile

Self-Validating System & Trustworthiness Note: This protocol describes a standard Fieser workup, a trusted method for safely quenching LAH reactions and producing easily filterable aluminum salts.[12]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LAH (1.5-2.0 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C.

-

Nitrile Addition: Add a solution of 5-norbornene-2-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Fieser Workup (Quench): Cool the reaction back to 0 °C. For a reaction containing 'x' grams of LAH, quench by the slow, sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water This procedure is critical for safety and results in a granular, white precipitate of aluminum salts that is easily removed by filtration.[12]

-

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous magnesium sulfate to ensure complete dryness, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation.

Part 4: Characterization and Safety

Characterization: The final product, a colorless liquid with a characteristic amine odor, should be characterized to confirm its structure and purity.[2] Standard methods include:

-

¹H and ¹³C NMR: To confirm the structure and determine the endo:exo isomer ratio.

-

FTIR: To confirm the presence of N-H stretches (~3300-3400 cm⁻¹) and the absence of C≡N (~2250 cm⁻¹) or C=O (~1720 cm⁻¹) stretches from the starting materials.

-

GC-MS: To assess purity and confirm the molecular weight (123.20 g/mol ).[15]

Safety: 5-Norbornene-2-methylamine is corrosive and can cause severe skin burns and eye damage.[15] All handling should be done wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reagents used in the synthesis, particularly acrolein, acrylonitrile, and LAH, are hazardous and require specific, careful handling protocols.

Conclusion

The synthesis of 5-norbornene-2-methylamine is a well-defined process achievable through at least two robust, high-yielding pathways. The choice between the reductive amination route and the nitrile reduction route depends on precursor availability, laboratory equipment (e.g., high-pressure reactors), and tolerance for hazardous reagents like LAH. Both methods require a foundational understanding of Diels-Alder chemistry and careful execution of the subsequent reduction. By understanding the causality behind each step—from stereochemical control in the cycloaddition to the choice of reducing agent—researchers can confidently and safely produce this valuable chemical building block.

References

- Title: Diels-Alder reaction of acrolein with cyclopentadiene catalyzed by ruthenium a Source: Google Search URL

-

Title: Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP) Source: MDPI URL: [Link]

-

Title: 5-Norbornene-2-methylamine Source: ChemBK URL: [Link]

-

Title: Ab Initio Study of the Diels−Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory Source: ACS Publications URL: [Link]

-

Title: Ab Initio Study of the Diels-Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory Source: PubMed URL: [Link]

-

Title: Ab Initio Study of the Diels−Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory Source: ACS Publications URL: [Link]

-

Title: Click Chemistry with Cyclopentadiene Source: PMC - NIH URL: [Link]

-

Title: 5-Norbornene-2-methylamine | C8H13N | CID 247182 Source: PubChem URL: [Link]

-

Title: Investigation of exo- and endo- isomers of 5-norbornene-2,3- dicarboxylic anhydride in ethylene copolymerization Source: The Royal Society of Chemistry URL: [Link]

-

Title: Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene Source: ResearchGate URL: [Link]

-

Title: 2D NMR characterisation of 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane Source: ResearchGate URL: [Link]

-

Title: Investigation of exo- and endo- isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization Source: ResearchGate URL: [Link]

-

Title: Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis Source: Semantic Scholar URL: [Link]

-

Title: Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | C8H10O | CID 95117 Source: PubChem URL: [Link]

-

Title: Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism Source: AdiChemistry URL: [Link]

-

Title: Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts Source: PMC - NIH URL: [Link]

-

Title: LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate Source: Organic Chemistry Portal URL: [Link]

-

Title: 13.4.5: Catalytic Hydrogenation of Alkenes II Source: Chemistry LibreTexts URL: [Link]

-

Title: LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Source: Chemistry Steps URL: [Link]

-

Title: Workup: Aluminum Hydride Reduction Source: University of Rochester, Department of Chemistry URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. adichemistry.com [adichemistry.com]

- 12. Workup [chem.rochester.edu]

- 13. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 5-Norbornene-2-methylamine | C8H13N | CID 247182 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Norbornene-2-methylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Norbornene-2-methylamine is a versatile bifunctional molecule that holds significant promise in polymer chemistry, materials science, and as a building block in organic synthesis. Its unique strained bicyclic structure, containing a reactive norbornene moiety and a primary amine, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core physical and chemical properties of 5-Norbornene-2-methylamine, its synthesis, reactivity, and key applications, with a focus on its role in the development of advanced materials. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction

5-Norbornene-2-methylamine, also known by its IUPAC name bicyclo[2.2.1]hept-5-en-2-ylmethanamine, is a colorless to light yellow liquid with a characteristic amine odor.[1] Its structure is a derivative of norbornene, a bridged cyclic hydrocarbon, with a methylamine substituent. This combination of a reactive double bond within a strained ring system and a nucleophilic primary amine group makes it a valuable monomer and intermediate in various chemical processes. The norbornene unit is particularly amenable to Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with well-defined structures and functionalities. The primary amine serves as a handle for further functionalization, making it an attractive component in the design of functional polymers and bioactive molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Norbornene-2-methylamine is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃N | [1][2][3] |

| Molecular Weight | 123.20 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | 52-54 °C at 4 Torr | [1][5] |

| Density | 0.96 - 0.999 g/cm³ (predicted) | [1][4][6] |

| Refractive Index | 1.4950 to 1.50 | [1][4][6] |

| Flash Point | 71.5 - 72 °C | [1][4] |

| Purity | >97% | [3][7] |

| Solubility | Soluble in many organic solvents. | [8] |

| Storage | Under inert gas (nitrogen or argon) at 2–8 °C. Air sensitive. | [1][5][9] |

| CAS Number | 95-10-3 | [1][4][7] |

Molecular Structure

The structure of 5-Norbornene-2-methylamine consists of a bicyclo[2.2.1]hept-5-ene core with a methylamine group attached at the 2-position. The molecule exists as a mixture of endo and exo isomers, which can influence its reactivity in polymerization and other reactions.

Caption: Molecular structure of 5-Norbornene-2-methylamine.

Synthesis and Reactivity

Synthesis

5-Norbornene-2-methylamine is typically synthesized via a Diels-Alder reaction between cyclopentadiene and allylamine. This cycloaddition reaction is a cornerstone of organic synthesis for forming six-membered rings. The reaction generally produces a mixture of endo and exo isomers, with the endo isomer often being the major product under kinetic control due to secondary orbital interactions.[10]

Caption: Synthesis of 5-Norbornene-2-methylamine via Diels-Alder reaction.

Reactivity

The reactivity of 5-Norbornene-2-methylamine is characterized by the distinct chemistries of its two functional groups:

-

Norbornene Moiety: The strained double bond in the norbornene ring is highly reactive and readily undergoes addition reactions. Most notably, it is an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP) using Grubbs' or other similar catalysts. ROMP allows for the synthesis of polymers with high molecular weights and low polydispersity indices.[11]

-

Primary Amine Group: The methylamine group is a versatile functional handle. It can act as a nucleophile in a variety of reactions, including acylation, alkylation, and Schiff base formation. This allows for the post-polymerization modification of polymers containing 5-norbornene-2-methylamine units or for its use as a building block in the synthesis of more complex molecules.[11] Due to the high reactivity of the amine group, it often requires protection before polymerization to prevent interference with the catalyst.[11]

Spectroscopic Characterization

While publicly available spectra for 5-Norbornene-2-methylamine are scarce, its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy (Expected)

The ¹H NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the bicyclic system and the existence of endo and exo isomers. Key expected signals include:

-

Olefinic Protons: Two distinct signals in the region of δ 6.0-6.5 ppm, corresponding to the protons of the double bond.

-

Bridgehead Protons: Signals for the two bridgehead protons (at C1 and C4) would likely appear in the δ 2.5-3.5 ppm range.

-

Aliphatic Protons: A complex multiplet region between δ 0.5-2.5 ppm would correspond to the remaining protons of the bicyclic core and the methylamine group. The protons of the -CH₂-NH₂ group would likely appear as a multiplet around δ 2.5-3.0 ppm.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.

-

Olefinic Carbons: Two signals in the downfield region, typically around δ 130-140 ppm.

-

Aliphatic Carbons: Signals for the saturated carbons of the norbornene framework and the methyl group would appear in the upfield region, generally between δ 20-55 ppm. The carbon of the -CH₂-NH₂ group would likely be in the δ 40-50 ppm range.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

N-H Stretch: A medium to weak doublet in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=C Stretch: A weak absorption around 1640-1680 cm⁻¹ for the double bond in the norbornene ring.

-

C-H Stretch (sp²): A sharp peak just above 3000 cm⁻¹ due to the C-H bonds of the double bond.

-

C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the saturated part of the molecule.

-

N-H Bend: A medium to strong absorption in the range of 1590-1650 cm⁻¹, which may overlap with the C=C stretch.

Applications

The unique bifunctionality of 5-Norbornene-2-methylamine makes it a valuable monomer in materials science.

Polymer Synthesis

The primary application of 5-Norbornene-2-methylamine is as a monomer in Ring-Opening Metathesis Polymerization (ROMP).[11] The resulting polymers, poly(norbornene-methylamine), possess a hydrocarbon backbone with pendant primary amine groups. These polymers are of interest as:

-

Biomimetic Materials: They can serve as synthetic mimics of natural polymers like chitosan.[11]

-

Functional Surfaces: The amine groups can be used to immobilize catalysts, biomolecules, or other functional moieties onto surfaces.

-

Drug Delivery Vehicles: The primary amines can be protonated to form polycations, which can complex with nucleic acids for gene delivery applications.

Organic Synthesis

As a bifunctional molecule, 5-Norbornene-2-methylamine is a useful building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1]

Safety and Handling

5-Norbornene-2-methylamine is a corrosive and combustible liquid that requires careful handling.[4][7]

-

Hazards: Causes severe skin burns and eye damage.[2][7] It is also a combustible liquid.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7] A respirator may be necessary in poorly ventilated areas.[12]

-

Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames.[4][7] Use explosion-proof equipment.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere.[5][9] Keep the container tightly closed.[12] It is air-sensitive.[6]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a poison center or doctor.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]

Conclusion

5-Norbornene-2-methylamine is a highly versatile and reactive molecule with significant potential in both polymer chemistry and organic synthesis. Its ability to undergo ROMP to form functional polymers with pendant amine groups opens up a wide range of applications in materials science, from biomimetics to drug delivery. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. As the demand for advanced functional materials grows, the importance of building blocks like 5-Norbornene-2-methylamine is set to increase.

References

-

ChemBK. (2024, April 9). 5-Norbornene-2-methylamine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Norbornene-2-methylamine. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Norbornene-2-methylamine (mixture of isomers), 5g, Each. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]

Sources

- 1. 5-METHYLENE-2-NORBORNENE(694-91-7) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. specau.com.au [specau.com.au]

- 4. 5-NORBORNENE-2,3-DIMETHANOL(85-39-2) 13C NMR spectrum [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. 5-Norbornene-2-methylamine | C8H13N | CID 247182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 5-Norbornene-2-methylamine | 95-10-3 | TCI AMERICA [tcichemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. 5-Norbornene-2-methanol(95-12-5) 1H NMR spectrum [chemicalbook.com]

- 11. Bicyclo[2.2.1]hept-5-en-2-ol [webbook.nist.gov]

- 12. 5-Norbornene-2-methylamine 97% | CAS: 95-10-3 | AChemBlock [achemblock.com]

Navigating the Synthesis and Handling of 5-Norbornene-2-methylamine: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Norbornene-2-methylamine, a versatile bicyclic amine, serves as a crucial building block in the synthesis of complex organic molecules, including novel pharmaceutical agents and functional polymers. Its unique strained ring system and reactive amine functionality make it an attractive intermediate for creating diverse molecular architectures. However, the inherent reactivity and hazardous properties of this compound necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 5-Norbornene-2-methylamine, grounded in established safety principles and regulatory standards.

Chemical and Physical Identity

5-Norbornene-2-methylamine is a colorless to light yellow liquid with a characteristic strong amine odor.[1] It is typically supplied as a mixture of endo and exo isomers.

| Identifier | Value | Source |

| Chemical Name | 5-Norbornene-2-methylamine | TCI Chemicals[2] |

| Synonyms | 5-(Aminomethyl)bicyclo[2.2.1]hept-2-ene, 5-(Aminomethyl)norbornene | TCI Chemicals[2] |

| CAS Number | 95-10-3 | TCI Chemicals[2] |

| Molecular Formula | C₈H₁₃N | PubChem[3] |

| Molecular Weight | 123.20 g/mol | PubChem[3] |

| Appearance | Colorless to light yellow clear liquid | TCI Chemicals[4] |

| Purity | >98.0% (GC) | TCI Chemicals[2] |

Hazard Identification and GHS Classification

5-Norbornene-2-methylamine is classified as a hazardous substance and requires careful handling. The primary hazards are its combustible nature and its severe corrosive effects on skin and eyes.[2][5]

GHS Pictograms:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet and should be consulted before use.[2] Key preventative measures include:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

-

P260: Do not breathe dusts or mists.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]

Safe Handling and Storage Protocols

The causality behind the stringent handling and storage protocols for 5-Norbornene-2-methylamine is directly linked to its flammability and corrosivity.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure and injury, a multi-layered approach to safety is essential, starting with robust engineering controls and followed by appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: All manipulations of 5-Norbornene-2-methylamine should be conducted in a well-ventilated area.[2][5] A certified chemical fume hood is mandatory to prevent the inhalation of vapors.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[2]

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent contact with this corrosive compound.

-

Eye and Face Protection: Chemical safety goggles are required.[2] A face shield should also be worn where there is a risk of splashing.[2][5]

-

Hand Protection: Impervious gloves, such as nitrile or neoprene, must be worn.[2][7] Gloves should be inspected before use and changed frequently, especially after direct contact.

-

Skin and Body Protection: A lab coat or other impervious protective clothing is necessary to prevent skin contact.[2][5]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][7]

Storage Requirements

Proper storage is crucial to maintain the stability of 5-Norbornene-2-methylamine and prevent hazardous situations.

-

Conditions: Store in a cool, dark, and well-ventilated place.[5] The recommended storage temperature is below 15°C.[6]

-

Inert Atmosphere: This compound is air-sensitive and should be stored under an inert gas such as argon or nitrogen.[5][6]

-

Container: Keep the container tightly closed.[5]

-

Incompatibilities: Store away from oxidizing agents and sources of ignition.[1][5]

Experimental Workflow: A Step-by-Step Handling Protocol

This protocol outlines a self-validating system for the safe handling of 5-Norbornene-2-methylamine in a typical laboratory setting. The causality behind each step is explained to reinforce safe practices.

Objective: To safely dispense 5-Norbornene-2-methylamine for use in a chemical reaction.

Methodology:

-

Pre-operation Safety Check:

-

Verify the functionality of the chemical fume hood, safety shower, and eyewash station.

-

Ensure all necessary PPE is available and in good condition.

-

Review the Safety Data Sheet (SDS) for 5-Norbornene-2-methylamine.[8]

-

-

Donning PPE:

-

Put on a lab coat, followed by chemical safety goggles and a face shield.

-

Wear appropriate impervious gloves.

-

-

Preparation of Workspace:

-

Work exclusively within a certified chemical fume hood.

-

Ensure the work area is free of clutter and incompatible materials.

-

Have absorbent materials, such as sand or a spill kit, readily available.[5]

-

-

Dispensing the Chemical:

-

Ground the container and receiving equipment to prevent static discharge.[7]

-

Slowly and carefully open the container.

-

Use a clean, dry syringe or pipette to transfer the required amount of the liquid.

-

Immediately and securely close the container.

-

-

Post-dispensing Procedure:

-

Thoroughly clean any contaminated surfaces within the fume hood.

-

Properly dispose of any contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.

-

Wash hands and forearms thoroughly after handling.[5]

-

Emergency Procedures

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Spill Response

Caption: Workflow for responding to a 5-Norbornene-2-methylamine spill.

-

Small Spills: For minor spills, use an absorbent material like sand or earth to contain the liquid.[5] Avoid using combustible materials like sawdust.

-

Large Spills: In the case of a large spill, evacuate the area and contact emergency services immediately.[5]

-

Ventilation: Ensure adequate ventilation during cleanup.[5]

First Aid Measures

Immediate medical attention is required for any exposure.[2][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[2][5] Rinse the affected skin area with plenty of water for at least 15 minutes.[2][5] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2][5] Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, foam, or carbon dioxide to extinguish a fire.[5] Do not use a direct stream of water as it may spread the fire.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological and Ecological Information

While detailed toxicological data is limited in the publicly available literature, the primary and most severe toxicological effect is its corrosivity.[1] It causes severe burns to any tissue it comes into contact with.

-

Acute Effects: Causes severe skin burns and serious eye damage.[2][3] Inhalation of vapors or mists can cause severe irritation to the respiratory tract.

-

Chronic Effects: No specific data on long-term exposure effects are readily available.

-

Ecological Information: Prevent the product from entering drains or waterways.[2][5]

Disposal Considerations

All waste materials containing 5-Norbornene-2-methylamine must be disposed of as hazardous waste.[5]

-

Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5]

-

Professional Disposal: Disposal should be handled by a licensed professional waste disposal service.

Conclusion

5-Norbornene-2-methylamine is a valuable reagent in chemical synthesis, but its hazardous properties demand respect and meticulous handling. By understanding its chemical and physical properties, adhering to stringent safety protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are paramount in ensuring a safe laboratory environment, and this guide serves as a foundational resource for the responsible use of 5-Norbornene-2-methylamine.

References

-

PubChem. (n.d.). 5-Norbornene-2-methylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024-04-09). 5-Norbornene-2-methylamine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Norbornene-2-methylamine (mixture of isomers), 5g, Each. Retrieved from [Link]

-

Gelest, Inc. (2016-08-02). NORBORNENE Safety Data Sheet. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 5-Norbornene-2-methylamine | C8H13N | CID 247182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Norbornene-2-methylamine | 95-10-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 5-Norbornene-2-methylamine | 95-10-3 | TCI AMERICA [tcichemicals.com]

- 7. gelest.com [gelest.com]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2-methylamine for Advanced Research and Development

This guide provides a comprehensive technical overview of the endo and exo stereoisomers of 5-Norbornene-2-methylamine, a versatile building block in polymer science and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, stereochemical nuances, analytical differentiation, and functional applications of these important bicyclic amines. We will explore the causal relationships behind experimental choices and provide validated insights to empower your research and development endeavors.

Introduction: The Significance of Stereochemistry in the Norbornene Scaffold

The rigid, bicyclic framework of norbornene presents a unique stereochemical landscape. For a substituent at the C-2 position, two distinct spatial orientations are possible: endo and exo. In the endo isomer, the substituent is oriented syn to the C5-C6 double bond, positioned beneath the bicyclic system. Conversely, in the exo isomer, the substituent is oriented anti to the double bond, pointing away from the ring system.[1] This seemingly subtle difference in spatial arrangement has profound implications for the molecule's steric accessibility, thermodynamic stability, and reactivity, which in turn dictates its utility in various applications.

The exo isomer is generally the thermodynamically more stable of the two due to reduced steric hindrance.[2] However, the kinetically favored product in the quintessential synthesis route—the Diels-Alder reaction—is typically the endo isomer.[3] This dichotomy necessitates a thorough understanding of both synthesis and isomerization to selectively access the desired isomer for a specific application. In fields like drug development, the precise orientation of a functional group such as the methylamine moiety can dramatically alter binding affinity to biological targets, highlighting the critical importance of stereochemical control.[1][4]

Caption: 2D representation of endo and exo isomers of 5-Norbornene-2-methylamine.

Synthesis and Isomerization Strategies

The primary route to the norbornene skeleton is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile.[3] For the synthesis of 5-Norbornene-2-methylamine, two main strategies are considered: a direct cycloaddition with an amine-containing dienophile or a cycloaddition followed by functional group transformation.

Diels-Alder Synthesis: The Endo-Selective Pathway

The direct synthesis of 5-Norbornene-2-methylamine via a Diels-Alder reaction between cyclopentadiene and allylamine is challenging due to the low reactivity of allylamine as a dienophile. A more effective and common approach involves a two-step sequence:

-

Diels-Alder Reaction to form 5-Norbornene-2-carbonitrile: Cyclopentadiene reacts with acrylonitrile in a classic Diels-Alder cycloaddition. This reaction is typically performed at room temperature or with gentle heating and reliably produces a mixture of isomers with the endo isomer as the major product.[5] The preference for the endo product is a well-established principle of kinetic control in Diels-Alder reactions, attributed to stabilizing secondary orbital interactions in the transition state.[6]

-

Reduction of the Nitrile to the Amine: The resulting endo-rich mixture of 5-norbornene-2-carbonitrile is then reduced to 5-Norbornene-2-methylamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reduction step typically preserves the stereochemistry at the C-2 position.

Sources

- 1. Sympathomimetic effects of exo- and endo-isomers of 2-aminobenzonorbornene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Synthesis and antinociceptive properties of a series of exo- and endo-6-hydroxy-2-aminobenzonorbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 6. Preparation and Applications of the Chiral Norbornene Derivatives [manu56.magtech.com.cn]

Introduction: A Molecule of Structural Complexity

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Norbornene-2-methylamine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Norbornene-2-methylamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, the theoretical basis for its spectral features, and practical protocols for spectrum acquisition and interpretation. We will explore the critical role of endo and exo isomerism and provide a detailed proton-by-proton assignment based on established principles and spectral data from analogous structures.

5-Norbornene-2-methylamine, with the chemical formula C₈H₁₃N, is a valuable building block in organic synthesis.[1] Its rigid, bicyclic norbornene framework and primary amine functionality make it a versatile precursor for pharmaceuticals and advanced polymeric materials.[2] However, these same structural features introduce significant complexity into its ¹H NMR spectrum. The fixed dihedral angles of the bicyclic system lead to non-intuitive coupling constants, and the synthesis of this compound typically yields a mixture of endo and exo diastereomers.[3][4] A thorough understanding of its ¹H NMR spectrum is therefore essential for verifying isomeric purity and confirming structural integrity.

PART 1: The Structural Landscape: Endo and Exo Isomerism

The Diels-Alder reaction used to create the norbornene skeleton results in the formation of two possible diastereomers, differentiated by the stereochemistry of the substituent at the C-2 position.[5]

-

Exo Isomer: The substituent is oriented anti (away from) to the longer C5-C6 bridge.

-

Endo Isomer: The substituent is oriented syn (towards) the longer C5-C6 bridge.

This stereochemical difference profoundly impacts the local electronic environment and spatial orientation of each proton, leading to distinct chemical shifts and coupling constants for each isomer in the ¹H NMR spectrum.

Figure 1. General structures of endo and exo isomers of 2-substituted norbornenes.

PART 2: A Practical Guide to Spectrum Acquisition

Acquiring a high-resolution, interpretable spectrum is paramount. The following protocol is a self-validating system designed to yield high-quality data.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 5-Norbornene-2-methylamine sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent that will not exchange with the amine protons under neutral conditions.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher recommended):

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~25 °C).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Spectral Width: Set to approximately 12-15 ppm to ensure all signals are captured.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

PART 3: In-Depth Spectral Analysis and Interpretation

The ¹H NMR spectrum of 5-Norbornene-2-methylamine is a superposition of signals from both the endo and exo isomers. The chemical shifts and coupling patterns described below are predictive, based on extensive data from structurally related norbornene derivatives.[6][7][8]

Key Proton Environments and Expected Signals

Figure 2. Structure of 5-Norbornene-2-methylamine with key protons labeled.

1. Olefinic Protons (H-5 & H-6)

-

Chemical Shift (δ): ~6.0 - 6.3 ppm.

-

Multiplicity: These two protons will appear as distinct multiplets. They couple to each other and show smaller couplings to the bridgehead protons (H-1, H-4). The exact appearance depends on the isomer, but they are reliably found in this downfield region.

2. Bridgehead Protons (H-1 & H-4)

-

Chemical Shift (δ): ~2.8 - 3.3 ppm.

-

Multiplicity: Broad multiplets. These protons couple to multiple neighbors, including the olefinic protons and protons on the C-2/C-3 and C-7 bridges, resulting in complex and often overlapping signals.

3. Methylene Bridge Protons (H-7-syn & H-7-anti)

-

Chemical Shift (δ): ~1.3 - 1.8 ppm (H-7-anti) and ~1.0 - 1.5 ppm (H-7-syn).

-

Multiplicity: The two H-7 protons are diastereotopic. They primarily exhibit a large geminal coupling to each other (~8-10 Hz), appearing as a doublet of doublets or a more complex pattern due to long-range coupling ("W-coupling") with other protons in the rigid system.

4. Protons on the Aminomethyl Group (-CH₂NH₂)

-

-CH₂- Protons (H-8):

-

Chemical Shift (δ): ~2.4 - 2.9 ppm. The nitrogen atom deshields these protons.[9][10]

-

Multiplicity: These two protons are adjacent to a stereocenter (C-2), making them diastereotopic. They will couple to each other (geminal coupling) and to the H-2 proton, resulting in what is often an AB quartet or two complex multiplets.

-

-

-NH₂ Protons:

-

Chemical Shift (δ): Highly variable, typically a broad singlet between 0.5 - 2.5 ppm.[11][12]

-

Multiplicity: The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. It typically does not show coupling to adjacent protons.[13] Its integration for 2H is a key identifier.

-

5. Protons at C-2 and C-3 (The Diagnostic Region) This region is the most critical for distinguishing between the endo and exo isomers.

-

H-2 Proton:

-

Exo Isomer: Expected further downfield due to deshielding effects.

-

Endo Isomer: Expected further upfield.

-

Coupling: The coupling constant between H-2 and the adjacent H-3 protons is highly dependent on the dihedral angle, which is fixed differently in each isomer. It is established that vicinal coupling constants in norbornene systems are stereochemically dependent.[8]

-

J(H2-endo, H3-exo) is typically small.

-

J(H2-exo, H3-endo) is typically small.

-

J(H2-endo, H3-endo) is larger.

-

J(H2-exo, H3-exo) is larger. By analyzing the splitting pattern of the H-2 proton, one can deduce the isomer ratio.

-

-

-

H-3 Protons (H-3-exo & H-3-endo):

-

Chemical Shift (δ): Highly varied, from ~0.5 to ~1.9 ppm.

-

Multiplicity: These protons are diastereotopic and couple geminally to each other and vicinally to the H-2 and H-4 protons, resulting in very complex multiplets that often overlap with other signals in the aliphatic region.

-

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts for the key protons in both isomers. The exact values can vary based on solvent and concentration.

| Proton Assignment | Isomer | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-5, H-6 | endo & exo | 6.0 - 6.3 | Multiplet (m) |

| H-1, H-4 | endo & exo | 2.8 - 3.3 | Broad multiplet (br m) |

| H-2 | exo | ~2.5 - 2.8 | Multiplet (m) |

| endo | ~2.2 - 2.5 | Multiplet (m) | |

| -CH₂-NH₂ (H-8) | endo & exo | 2.4 - 2.9 | AB quartet or m |

| H-3-exo | endo & exo | 1.2 - 1.9 | Multiplet (m) |

| H-7-anti | endo & exo | 1.3 - 1.8 | Doublet of doublets (dd) or m |

| -NH₂ | endo & exo | 0.5 - 2.5 | Broad singlet (br s) |

| H-7-syn | endo & exo | 1.0 - 1.5 | Doublet of doublets (dd) or m |

| H-3-endo | endo & exo | 0.5 - 1.2 | Multiplet (m) |

Conclusion

The ¹H NMR spectrum of 5-Norbornene-2-methylamine is a powerful tool for structural elucidation, provided it is interpreted with a clear understanding of the underlying stereochemical complexities. The key to a successful analysis lies in recognizing the presence of both endo and exo isomers and focusing on the diagnostic signals, particularly the chemical shift and coupling patterns of the H-2 proton and the characteristic signals of the olefinic and aminomethyl groups. By following a robust acquisition protocol and applying the principles outlined in this guide, researchers can confidently determine the isomeric composition and verify the identity of this important synthetic intermediate.

References

- ChemBK. (2024). 5-Norbornene-2-methylamine.

- Oregon State University. (n.d.). Spectroscopy of Amines.

- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.

-

Troiano, R., Carratù, M., Pragliola, S., Grisi, F., & Longo, P. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 42, 108202. [Link]

-

Wang, C., Jia, H., Liu, Y., & Liu, D. (2021). Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). Polymers, 13(21), 3791. [Link]

- University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from the University of Regensburg website.

-

Grisi, F., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. IRIS - UNISA. [Link]

-

Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-31. [Link]

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- ChemicalBook. (n.d.). 5-METHYLENE-2-NORBORNENE(694-91-7) ¹H NMR spectrum.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from the University of Calgary Chemistry Department website.

- ResearchGate. (n.d.). IR (A) and ¹H NMR (B) spectroscopy of the polynorbornene.

- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.

-

Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. [Link]

-

Boccia, A. C., et al. (2019). Microstructure of Copolymers of Norbornene Based on Assignments of ¹³C NMR Spectra: Evolution of a Methodology. Polymers, 11(12), 1959. [Link]

- Royal Society of Chemistry. (n.d.). Norbornene polymerization and copolymerization with 1-alkenes by neutral palladium complexes.

- Reddit. (2020). [Organic Chemistry II] Reading proton NMR of bicyclic compound?.

- The Royal Society of Chemistry. (n.d.). Investigation of exo- and endo- isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization.

-

Stewart, S. M. (2021). NMR and Cyclic Molecules. YouTube. [Link]

- PubChem. (n.d.). 5-Norbornene-2-methylamine.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.

- Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra.

-

Kanao, M., et al. (2016). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. ResearchGate. [Link]

- Spectrum Chemical. (n.d.). 5-Norbornene-2-methylamine-mixture-of-isomers.

- ChemicalBook. (n.d.). 5-Norbornene-2-methanol(95-12-5) ¹H NMR spectrum.

- Musher, J. I. (1967). Coupling Constants in the Nuclear Magnetic Resonance Spectra of endo- and exo-Norbornene Derivatives. Journal of the American Chemical Society.

- Lab Pro Inc. (n.d.). 5-Norbornene-2-methylamine(mixture of isomers), 25G.

- Google Patents. (n.d.). JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester.

- Fisher Scientific. (n.d.). 5-Norbornene-2-methylamine (mixture of isomers) 98.0+%, TCI America™.

Sources

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 5. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]

- 6. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unisa.it [iris.unisa.it]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. che.hw.ac.uk [che.hw.ac.uk]

An In-depth Technical Guide to the FTIR Spectrum of 5-Norbornene-2-methylamine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Norbornene-2-methylamine (C₈H₁₃N). Aimed at researchers, scientists, and professionals in drug development and polymer chemistry, this document elucidates the correlation between the molecular structure of 5-Norbornene-2-methylamine and its vibrational spectrum. We will explore the theoretical underpinnings of the expected spectral features, present a detailed experimental protocol for acquiring the spectrum of this liquid amine, and provide an in-depth interpretation of the characteristic absorption bands. This guide is designed to serve as a practical resource for the identification, characterization, and quality control of 5-Norbornene-2-methylamine in a laboratory setting.

Introduction: The Molecular Architecture of 5-Norbornene-2-methylamine

5-Norbornene-2-methylamine, also known by its IUPAC name bicyclo[2.2.1]hept-5-en-2-ylmethanamine, is a versatile bifunctional molecule that finds significant application as a monomer in ring-opening metathesis polymerization (ROMP) and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure is characterized by two key reactive centers: a primary amine (-CH₂NH₂) and a strained carbon-carbon double bond within a bicyclic norbornene framework.

The inherent ring strain of the norbornene moiety imparts high reactivity to the double bond, making it an excellent substrate for polymerization and other addition reactions.[2] The primary amine group offers a site for a wide array of chemical modifications, including amidation, alkylation, and salt formation.

FTIR spectroscopy is an indispensable, non-destructive analytical technique for the characterization of 5-Norbornene-2-methylamine. It provides a unique molecular fingerprint by probing the vibrational modes of the molecule's functional groups. This allows for rapid confirmation of the compound's identity, assessment of its purity, and monitoring of its transformations in chemical reactions.

Molecular Structure and Key Functional Groups

Caption: Molecular structure of 5-Norbornene-2-methylamine highlighting the primary amine and strained alkene functional groups.

Theoretical Vibrational Mode Analysis

The FTIR spectrum of 5-Norbornene-2-methylamine is a superposition of the vibrational modes of its constituent parts: the primary amine, the methylene bridge, the saturated C-C framework, and the strained C=C double bond. Understanding the expected absorption regions for these groups is paramount for accurate spectral interpretation.

-

N-H Vibrations (Primary Amine):

-

Stretching: Primary amines (R-NH₂) characteristically exhibit two medium-intensity absorption bands in the 3400-3250 cm⁻¹ region.[3][4] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Hydrogen bonding in a neat liquid sample can cause these peaks to broaden and shift to lower wavenumbers.

-

Bending (Scissoring): A moderate to strong absorption due to the NH₂ scissoring vibration is expected between 1650 and 1580 cm⁻¹.[3][4] This peak can sometimes be mistaken for a C=C stretch, but its intensity and position are characteristic of the primary amine.

-

Bending (Wagging): A broad, often strong, band resulting from out-of-plane N-H wagging can be observed in the 910-665 cm⁻¹ range.[3]

-

-

C-H Vibrations:

-

=C-H Stretching: The stretching of the C-H bonds on the double bond of the norbornene ring typically appears at wavenumbers just above 3000 cm⁻¹ (around 3060-3040 cm⁻¹). The strained nature of the ring can influence this position.

-

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the saturated part of the bicyclic system and the methylamine bridge will result in strong, sharp absorptions in the 3000-2850 cm⁻¹ region.

-

-

C=C and C-N Vibrations:

-

C=C Stretching: The stretching of the carbon-carbon double bond in unstrained cyclic alkenes typically occurs around 1650 cm⁻¹. However, the significant ring strain in the norbornene system is known to decrease this frequency. For norbornene itself, this peak is observed around 1570 cm⁻¹. Therefore, a peak in this region is anticipated for 5-Norbornene-2-methylamine.

-

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines gives rise to a medium to weak absorption in the 1250-1020 cm⁻¹ range.[3]

-

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of liquid 5-Norbornene-2-methylamine. Given that this compound is a liquid at room temperature and can be corrosive, proper handling and sample preparation are crucial.[1]

3.1. Materials and Equipment

-

5-Norbornene-2-methylamine (liquid, >98% purity)

-

FTIR Spectrometer (e.g., equipped with a DTGS detector)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

Alternatively, demountable liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr)

-

Volumetric pipettes

-

Appropriate solvent for cleaning (e.g., isopropanol or acetone)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

3.2. Experimental Workflow

Caption: Experimental workflow for FTIR analysis of a liquid sample.

3.3. Step-by-Step Procedure (ATR Method)

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Scan: With the clean, empty ATR crystal in place, perform a background scan. This will be subtracted from the sample spectrum to yield the absorbance spectrum of the sample alone.

-

Sample Application: Place a small drop (typically 1-2 drops) of 5-Norbornene-2-methylamine directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Data Acquisition: Initiate the sample scan. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Cleaning: After data acquisition, thoroughly clean the ATR crystal using a soft, lint-free tissue dampened with a suitable solvent like isopropanol, followed by a dry tissue to ensure no residue remains for the next measurement.

-

Data Processing: Process the acquired spectrum using the spectrometer software. This may include baseline correction and normalization if required.

Spectral Interpretation and Discussion

As a publicly available, validated FTIR spectrum for 5-Norbornene-2-methylamine is not readily found in spectral databases, the following analysis is a predictive interpretation based on the well-established characteristic frequencies of its functional groups.

Predicted FTIR Spectrum Analysis of 5-Norbornene-2-methylamine

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Assignment |

| 3380 - 3320 | N-H Asymmetric Stretch | Medium | Primary Amine (-NH₂) |

| 3310 - 3250 | N-H Symmetric Stretch | Medium | Primary Amine (-NH₂) |

| 3060 - 3040 | =C-H Stretch | Medium-Weak | Norbornene Alkene |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Strong | Bicyclic Ring & -CH₂- Bridge |

| 1650 - 1580 | N-H Bending (Scissoring) | Medium-Strong | Primary Amine (-NH₂) |

| ~1570 | C=C Stretch (Strained) | Medium-Weak | Norbornene Alkene |

| 1470 - 1440 | CH₂ Bending (Scissoring) | Medium | Bicyclic Ring & -CH₂- Bridge |

| 1220 - 1020 | C-N Stretch | Medium-Weak | Aliphatic Amine |

| 910 - 665 | N-H Wagging (Out-of-plane) | Broad, Strong | Primary Amine (-NH₂) |

Discussion of Key Spectral Features:

-

The Amine Region (3400-3250 cm⁻¹ and 1650-1580 cm⁻¹): The most definitive evidence for the primary amine group will be the presence of a doublet in the N-H stretching region. These two peaks, corresponding to the asymmetric and symmetric stretches, are a hallmark of a primary amine.[3][4] This, coupled with the N-H scissoring bend around 1620 cm⁻¹, provides a strong confirmation of this functional group.

-

The Alkene Region (~3050 cm⁻¹ and ~1570 cm⁻¹): The C-H stretch just above 3000 cm⁻¹ and the C=C stretch are indicative of the norbornene double bond. The position of the C=C stretch, shifted to a lower frequency (~1570 cm⁻¹) compared to a typical acyclic alkene (~1650 cm⁻¹), is a direct consequence of the significant ring strain in the bicyclo[2.2.1]heptene system. This strain alters the bond angles and hybridization, thereby lowering the energy required for the stretching vibration.

-

The Aliphatic Region (3000-2850 cm⁻¹): A cluster of strong, sharp peaks in this region is expected, corresponding to the various C-H stretching vibrations within the saturated framework of the molecule. These are characteristic of almost all organic molecules containing sp³ hybridized carbon atoms.

-

The Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions arising from C-C stretching, C-H bending, and C-N stretching vibrations. While individual peak assignment can be challenging, the overall pattern is unique to the molecule and serves as a valuable "fingerprint" for identification. The broad N-H wagging band is also a key feature in this region.

Conclusion

The FTIR spectrum of 5-Norbornene-2-methylamine is rich with information, providing a clear spectroscopic signature of its unique bifunctional structure. The characteristic doublet of the primary amine N-H stretch, the scissoring N-H bend, and the ring-strain-shifted C=C stretch are the most salient features for unambiguous identification. The detailed experimental protocol and theoretical analysis provided in this guide offer a robust framework for researchers and scientists to effectively utilize FTIR spectroscopy for the characterization and quality assessment of this important chemical intermediate. By understanding the causality between molecular structure and vibrational frequencies, practitioners can confidently interpret spectral data and ensure the integrity of their materials.

References

-

PubChem. 5-Norbornene-2-methylamine. National Center for Biotechnology Information. [Link]

-

University of California, Davis. Amine Infrared Spectra. Chemistry LibreTexts. [Link]

-

AIP Publishing. Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

-

MDPI. Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

Sources

An In-depth Technical Guide to 5-Norbornene-2-methylamine: Synthesis, Stereochemistry, Polymerization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Norbornene-2-methylamine, a strained bicyclic amine, serves as a versatile building block in modern chemistry. Its unique stereochemical properties and reactive functionalities make it a valuable monomer for ring-opening metathesis polymerization (ROMP) and a compelling scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of 5-norbornene-2-methylamine, encompassing its synthesis and stereoisomeric purification, in-depth characterization, polymerization behavior, and its emerging applications in the development of novel materials and therapeutics.

Introduction: The Strategic Importance of the Norbornene Scaffold

The norbornene framework, a bicyclo[2.2.1]hept-2-ene system, is a cornerstone of modern organic synthesis. Its inherent ring strain, a consequence of its bridged bicyclic structure, renders the double bond highly reactive towards various transformations, most notably ring-opening metathesis polymerization (ROMP). The incorporation of a methylamine functionality at the 2-position introduces a primary amine group, a key reactive handle for further functionalization and a critical component for imparting desirable properties such as hydrophilicity and pH-responsiveness to polymers. Furthermore, the rigid and well-defined three-dimensional structure of the norbornene scaffold has garnered significant interest in medicinal chemistry, where it serves as a non-aromatic and conformationally restricted core for the design of novel therapeutic agents.[1] This guide will delve into the intricacies of 5-norbornene-2-methylamine, providing researchers with the foundational knowledge and practical insights necessary to harness its full potential.

Synthesis and Stereochemistry of 5-Norbornene-2-methylamine

The synthesis of 5-norbornene-2-methylamine is a multi-step process that begins with the formation of the norbornene skeleton via a Diels-Alder reaction, followed by the introduction of the methylamine group. A critical aspect of this synthesis is the formation of endo and exo stereoisomers, which exhibit distinct reactivities and can significantly influence the properties of downstream products.

Synthesis Pathway: From Diels-Alder to Amination

A common and efficient route to 5-norbornene-2-methylamine involves two key steps:

-

Diels-Alder Reaction: The synthesis commences with the [4+2] cycloaddition of cyclopentadiene and acrylonitrile. This reaction is highly efficient and proceeds readily to form 5-norbornene-2-carbonitrile.[2] The Diels-Alder reaction inherently produces a mixture of endo and exo isomers, with the endo isomer typically being the major product under kinetic control due to favorable secondary orbital interactions.

-

Reduction of the Nitrile: The resulting 5-norbornene-2-carbonitrile is then reduced to the primary amine, 5-norbornene-2-methylamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[3] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition and subsequent aqueous workup to yield the primary amine.[4]

Experimental Protocol: Synthesis of 5-Norbornene-2-methylamine

Step 1: Synthesis of 5-Norbornene-2-carbonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reactants: Freshly cracked cyclopentadiene is slowly added to an equimolar amount of acrylonitrile, either neat or in a suitable solvent like toluene. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently heated to ensure complete conversion.

-

Workup and Purification: The reaction mixture is then distilled under reduced pressure to afford 5-norbornene-2-carbonitrile as a mixture of endo and exo isomers.

Step 2: Reduction to 5-Norbornene-2-methylamine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and cooled in an ice bath.

-

Addition of Nitrile: A solution of 5-norbornene-2-carbonitrile in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or refluxed to ensure complete reduction.

-

Quenching and Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[5] This procedure results in a granular precipitate of aluminum salts that can be easily filtered off.

-

Purification: The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 5-norbornene-2-methylamine is then purified by vacuum distillation.

Stereoisomerism: The Critical endo vs. exo Distinction and Separation

The Diels-Alder synthesis of the norbornene scaffold results in a mixture of endo and exo stereoisomers. The substituent at the 2-position can either be oriented towards the double bond (endo) or away from it (exo). This stereochemical difference has profound implications for the reactivity of the monomer in polymerization and the properties of the resulting polymer.

The separation of endo and exo isomers of 5-norbornene-2-methylamine can be achieved by column chromatography on silica gel.[6] Due to the difference in steric hindrance around the amine group, the two isomers often exhibit slightly different polarities, allowing for their separation using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The exo isomer is generally less polar and elutes first.

Characterization of 5-Norbornene-2-methylamine